cis-2-Decene

Overview

Description

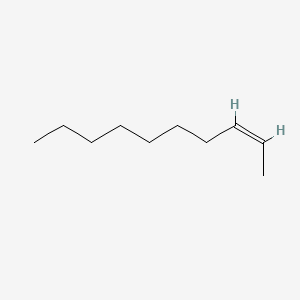

cis-2-Decene: is an unsaturated hydrocarbon with the molecular formula C10H20 . It is a type of alkene, characterized by the presence of a carbon-carbon double bond. The “cis” configuration indicates that the hydrogen atoms attached to the carbon atoms of the double bond are on the same side, which affects the compound’s physical and chemical properties. This compound is a colorless liquid at room temperature and is used in various industrial applications.

Mechanism of Action

Target of Action

The primary target of cis-2-Decene, also known as cis-2-Decenoic acid (CDA), is bacterial biofilms . Biofilms are communities of bacteria that adhere to surfaces and are embedded in a matrix of extracellular polymeric substances . CDA is produced by the bacterium Pseudomonas aeruginosa and has been shown to induce biofilm dispersal in multiple types of bacteria .

Mode of Action

CDA interacts with bacterial biofilms, inducing their dispersion . The exact mechanism by which the sensor recognizes CDA is yet unknown . It is known that the transduction of the dsf signal in xanthomonads comprises modulation of the second messenger cyclic di-gmp levels .

Biochemical Pathways

CDA mediates dispersion of biofilms through several signaling pathways, including enhanced motility, metabolic activity, virulence, and persistence at different temperatures . A cluster of five genes (PA4978, PA4979, PA4980, PA4982, PA4983) is involved in the CDA synthesis and perception .

Pharmacokinetics

It is known that cda is a fatty acid signaling molecule, suggesting that it may be metabolized and excreted by standard fatty acid metabolic pathways .

Result of Action

The primary result of CDA’s action is the dispersion of bacterial biofilms . This dispersion can make the bacteria more susceptible to antimicrobial agents . Furthermore, CDA has been shown to increase the metabolic activity of persister cells, making them more susceptible to antimicrobials .

Action Environment

The action of CDA can be influenced by environmental factors. For example, the efficacy of CDA in dispersing biofilms and reverting persister cells to an antimicrobial-susceptible state can be enhanced when used in combination with antimicrobial agents . .

Biochemical Analysis

Biochemical Properties

Cis-2-Decene plays a significant role in biochemical reactions, particularly in the context of biofilm formation and dispersal. It has been observed to interact with bacterial cell membranes, enhancing membrane permeability and facilitating the uptake of other molecules . This interaction is crucial in the context of biofilm dispersal, where this compound can potentiate the effects of antibiotics by increasing their penetration into bacterial cells . The compound interacts with enzymes and proteins involved in membrane integrity and transport, such as those in the bacterial cell wall.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, it has been shown to disrupt biofilm formation by altering the expression of genes involved in biofilm maintenance and dispersal . This disruption leads to increased motility and metabolic activity, which are essential for the dispersal of biofilms. Additionally, this compound affects the permeability of cell membranes, leading to changes in cellular metabolism and the uptake of nutrients and other molecules .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with cell membranes and the modulation of gene expression. The compound binds to specific proteins and enzymes in the cell membrane, altering their structure and function . This binding increases membrane permeability, allowing for the enhanced uptake of other molecules, including antibiotics. Additionally, this compound influences the expression of genes involved in biofilm formation and dispersal, leading to changes in cellular behavior and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its activity can be influenced by factors such as temperature and pH . Over time, this compound can degrade, leading to a decrease in its effectiveness. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in the context of biofilm dispersal and antibiotic susceptibility .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance the effectiveness of antibiotics by increasing membrane permeability . At high doses, this compound can have toxic effects, leading to cell damage and death . Threshold effects have been observed, where the compound is effective at certain concentrations but becomes harmful at higher levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to lipid metabolism. The compound interacts with enzymes and cofactors involved in the synthesis and degradation of fatty acids . This interaction can influence metabolic flux and the levels of metabolites in the cell. Additionally, this compound can affect the expression of genes involved in lipid metabolism, leading to changes in cellular function and behavior .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the movement of the compound across cell membranes and its accumulation in specific cellular compartments. The localization of this compound can influence its activity and effectiveness, particularly in the context of biofilm dispersal and antibiotic susceptibility .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cell membrane and cytoplasm . The compound’s activity is influenced by its localization, with membrane-bound this compound playing a crucial role in altering membrane permeability and facilitating the uptake of other molecules. Additionally, post-translational modifications and targeting signals can direct this compound to specific organelles, influencing its function and effectiveness .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Hydrohalogenation of 1-Decene: One common method to synthesize cis-2-Decene involves the hydrohalogenation of 1-Decene followed by dehydrohalogenation. This process typically uses hydrogen bromide (HBr) to add across the double bond of 1-Decene, forming 2-Bromodecane. The 2-Bromodecane is then treated with a strong base, such as potassium tert-butoxide, to eliminate hydrogen bromide and form this compound.

Isomerization of 1-Decene: Another method involves the isomerization of 1-Decene using a catalyst such as a zeolite or a metal complex. This process rearranges the double bond from the terminal position to the internal position, forming this compound.

Industrial Production Methods: Industrial production of this compound often involves the oligomerization of ethylene followed by selective hydrogenation and isomerization processes. Catalysts such as nickel or palladium are commonly used in these processes to achieve high yields and selectivity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: cis-2-Decene can undergo oxidation reactions to form various oxygenated products. Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3). For example, ozonolysis of this compound can produce decanal and nonanal.

Hydrogenation: The double bond in this compound can be hydrogenated to form decane. This reaction typically uses a catalyst such as palladium on carbon (Pd/C) under hydrogen gas (H2) at elevated pressures.

Halogenation: this compound can react with halogens such as chlorine (Cl2) or bromine (Br2) to form dihalogenated products. For example, the reaction with bromine produces 2,3-dibromodecane.

Addition Reactions: this compound can undergo addition reactions with various reagents. For instance, it can react with hydrogen chloride (HCl) to form 2-chlorodecane.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), ozone (O3)

Hydrogenation: Palladium on carbon (Pd/C), hydrogen gas (H2)

Halogenation: Chlorine (Cl2), bromine (Br2)

Addition: Hydrogen chloride (HCl)

Major Products:

Oxidation: Decanal, nonanal

Hydrogenation: Decane

Halogenation: 2,3-dibromodecane

Addition: 2-chlorodecane

Scientific Research Applications

cis-2-Decene has various applications in scientific research, including:

Chemistry: It is used as a starting material for the synthesis of other organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: this compound is studied for its potential biological activities, including its role as a pheromone in certain insect species.

Medicine: Research is ongoing to explore the potential medicinal properties of this compound and its derivatives.

Industry: It is used in the production of lubricants, surfactants, and plasticizers. Its properties make it suitable for use in the manufacture of high-quality polyalphaolefin lubricants.

Comparison with Similar Compounds

trans-2-Decene: The trans isomer of 2-Decene has the hydrogen atoms on opposite sides of the double bond. This difference in configuration results in distinct physical and chemical properties compared to cis-2-Decene.

1-Decene: This isomer has the double bond at the terminal position. It is less reactive in certain types of reactions compared to this compound.

3-Decene: This isomer has the double bond at the third carbon position. Its reactivity and properties differ from those of this compound due to the different position of the double bond.

Uniqueness of this compound: this compound’s unique configuration gives it specific reactivity and physical properties that make it valuable in various applications. Its ability to undergo selective reactions and its role as a pheromone in certain species highlight its distinctiveness compared to other isomers.

Biological Activity

Cis-2-Decene, a fatty acid signaling molecule, has garnered attention for its potential biological activities, particularly in the areas of microbial interactions and medicinal applications. This article explores the biochemical properties, mechanisms of action, and relevant research findings related to this compound.

This compound (C10H20) is an unsaturated hydrocarbon with a double bond located between the second and third carbon atoms. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Biological Activity Overview

The biological activities of this compound have been primarily studied in the context of its role as a pheromone in certain insect species and its interaction with bacterial biofilms.

Key Biological Activities

- Pheromone Activity : this compound acts as a pheromone in specific insect species, facilitating communication and mating behaviors.

- Biofilm Disruption : It has been shown to disrupt biofilms formed by bacteria such as Pseudomonas aeruginosa and Escherichia coli, enhancing the efficacy of antimicrobial treatments.

The primary mode of action for this compound involves its interaction with bacterial biofilms.

Target of Action

- Bacterial Biofilms : this compound targets biofilms, particularly those formed by Pseudomonas aeruginosa.

Mode of Action

- Induction of Dispersion : The compound induces dispersion of biofilms through several signaling pathways, which enhances motility and metabolic activity while reducing virulence.

Biochemical Pathways

This compound mediates biofilm dispersion by modulating various biochemical pathways:

- Increased Membrane Permeability : Enhances the uptake of other molecules.

- Gene Expression Modulation : Alters the expression of genes involved in biofilm maintenance and dispersal.

- Respiratory Activity Increase : Activates persister cells from a dormant state to a metabolically active state, making them more susceptible to antimicrobials .

Case Study: Effect on Persister Cells

A study demonstrated that cis-2-Decenoic acid (CDA), a derivative of this compound, can revert persister cells from a dormant state to an active one without increasing cell numbers. This effect was linked to enhanced respiratory activity and changes in protein abundance. The presence of CDA significantly improved the efficacy of antibiotics against these cells, reducing their viability .

| Study Parameter | Findings |

|---|---|

| Compound | Cis-2-Decenoic acid |

| Bacteria | Pseudomonas aeruginosa, Escherichia coli |

| Effect on Persister Cells | Increased metabolic activity |

| Antibiotic Efficacy | Enhanced when combined with CDA |

Dosage Effects

Research indicates that low doses of this compound can enhance antibiotic effectiveness by increasing membrane permeability, thus allowing for better penetration of antimicrobial agents into bacterial cells.

Pharmacokinetics

This compound is metabolized through standard fatty acid metabolic pathways. Its pharmacokinetics indicate that it can be excreted efficiently after exerting its biological effects.

Properties

IUPAC Name |

(Z)-dec-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h3,5H,4,6-10H2,1-2H3/b5-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKNMBTZOEVIJCM-HYXAFXHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC/C=C\C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50891925 | |

| Record name | (2Z)-2-Decene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50891925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20348-51-0, 20063-97-2 | |

| Record name | 2-Decene, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020348510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2-Decene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102790 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2Z)-2-Decene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50891925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2Z)-dec-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.